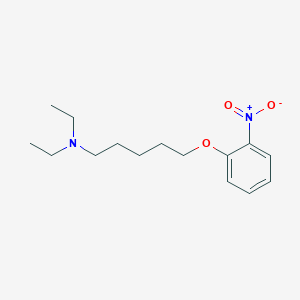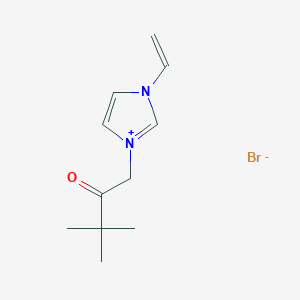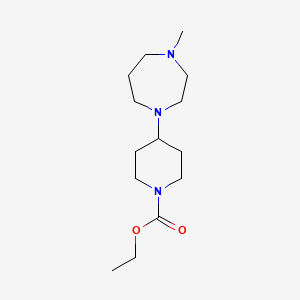
N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine: is an organic compound with the molecular formula C15H24N2O3 It is a derivative of pentanamine, featuring a nitrophenoxy group and diethyl substitutions on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrophenol.
Etherification: 2-nitrophenol is then reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-(2-nitrophenoxy)pentane.
Amination: The final step involves the reaction of 5-(2-nitrophenoxy)pentane with diethylamine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and amine oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, resulting in the formation of N,N-diethyl-5-(2-aminophenoxy)pentan-1-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro and amine oxides.
Reduction: N,N-diethyl-5-(2-aminophenoxy)pentan-1-amine.
Substitution: Derivatives with different substituents replacing the nitrophenoxy group.
科学的研究の応用
Chemistry: N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the diethylamine moiety can engage in electrostatic interactions with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
N,N-diethyl-5-(2-aminophenoxy)pentan-1-amine: A reduced form of the compound with an amino group instead of a nitro group.
N,N-diethyl-5-(2-chlorophenoxy)pentan-1-amine: A derivative with a chloro substituent on the phenoxy group.
N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine: A compound with a methoxy group on the phenoxy moiety.
Uniqueness: N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine stands out due to the presence of the nitro group, which imparts unique electronic and steric properties. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
特性
IUPAC Name |
N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-16(4-2)12-8-5-9-13-20-15-11-7-6-10-14(15)17(18)19/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIFQIZDGSSUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B5046169.png)
![butyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5046172.png)
![4-(8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5046188.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5046197.png)
![N,3-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5046207.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5046218.png)

![N-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5046249.png)
![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5046255.png)
![2-[3-[(Z)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B5046260.png)

![5-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5046266.png)
